molecular formula C10H14N2 B11919341 (2-Methylisoindolin-4-yl)methanamine

(2-Methylisoindolin-4-yl)methanamine

Cat. No.: B11919341
M. Wt: 162.23 g/mol
InChI Key: GUZHJSXEYLBILL-UHFFFAOYSA-N
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Description

(2-Methylisoindolin-4-yl)methanamine is a chemical compound that belongs to the class of isoindoline derivatives Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylisoindolin-4-yl)methanamine typically involves the formation of the isoindoline ring followed by the introduction of the methanamine group. One common method involves the reduction of a nitro precursor to form the amine. For example, starting from 4-nitro-2-methylisoindoline, reduction can be achieved using hydrogenation over a palladium catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Methylisoindolin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(2-Methylisoindolin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylisoindolin-4-yl)methanamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with tailored properties .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

(2-methyl-1,3-dihydroisoindol-4-yl)methanamine

InChI

InChI=1S/C10H14N2/c1-12-6-9-4-2-3-8(5-11)10(9)7-12/h2-4H,5-7,11H2,1H3

InChI Key

GUZHJSXEYLBILL-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1)C(=CC=C2)CN

Origin of Product

United States

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